molecular formula C24H24F5N5O B1676620 MK-4101

MK-4101

カタログ番号: B1676620
分子量: 493.5 g/mol
InChIキー: HKJOIWLYDJCTQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-4101は、ヘッジホッグシグナル経路の強力な阻害剤であり、多くの臓器やシステムの発生における細胞分化とパターン形成に重要な役割を果たします。 この化合物は、特に髄芽腫や基底細胞癌に対して有意な抗腫瘍活性を示しています .

科学的研究の応用

Cancer Treatment

  • Medulloblastoma : Preclinical studies using Ptch1(+/-) mouse models have shown that MK-4101 effectively inhibits tumor growth by inducing apoptosis and disrupting cell cycle progression .
  • Basal Cell Carcinoma : this compound has been investigated for its efficacy against basal cell carcinoma, demonstrating robust antitumor activity in vivo .

Mechanistic Studies

  • Researchers have utilized this compound to elucidate the role of the Hedgehog pathway in tumorigenesis. By analyzing gene expression changes induced by this compound, insights into the interplay between different signaling pathways have been gained .

Combination Therapies

  • This compound is being explored in combination with other therapeutic agents to enhance its efficacy against Hh-driven tumors. The potential for synergistic effects with drugs targeting related pathways is a key area of investigation .

Table 1: Summary of Preclinical Studies Involving this compound

Study ReferenceTumor TypeModel UsedKey Findings
MedulloblastomaPtch1(+/-) miceSignificant inhibition of tumor growth; apoptosis induced.
Basal Cell CarcinomaHuman cancer cell linesRobust antitumor activity; effective in vivo.
Multiple Hh-driven tumorsVarious mouse modelsDemonstrated efficacy in combination therapies.

Pharmacokinetics and Administration

This compound has favorable pharmacokinetic properties, including good oral bioavailability. This characteristic makes it suitable for clinical applications where convenient administration routes are preferred .

作用機序

MK-4101は、ヘッジホッグシグナル経路を標的にすることでその効果を発揮します。Smoothened受容体に結合し、その活性を阻害し、下流のシグナル伝達カスケードを阻止します。これは、腫瘍細胞の細胞増殖の阻害とアポトーシスの誘導につながります。 含まれる分子標的および経路には、Smoothened受容体、GLI転写因子、およびヘッジホッグシグナル経路の他の成分が含まれます .

準備方法

MK-4101の合成には、中間体の調製と最終的なカップリング反応を含むいくつかのステップが含まれます。詳細な合成経路と反応条件は機密情報であり、公表されていません。 this compoundは高純度で高収率で製造できることが知られており、研究および潜在的な治療用途に適しています .

化学反応の分析

MK-4101は、次のようなさまざまな化学反応を起こします。

    酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

    還元: 還元反応は、this compoundの官能基を修飾するために実行できます。

    置換: this compoundは、特定の原子または基が他の原子または基に置き換えられる置換反応を起こすことができます。これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 .

科学研究への応用

This compoundは、次のような幅広い科学研究の応用範囲があります。

類似化合物との比較

MK-4101は、ヘッジホッグシグナル経路に対する高い効力と特異性のために、他の類似化合物と比較してユニークです。類似化合物には次のものがあります。

This compoundは、その強力な抗腫瘍活性と良好な薬物動態プロファイルにより際立っており、さらなる研究開発の有望な候補となっています .

生物活性

MK-4101 is a novel compound recognized primarily for its role as a potent inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is crucial in various developmental processes and has been implicated in the pathogenesis of several cancers, particularly medulloblastoma and basal cell carcinoma (BCC). The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications in oncology.

This compound acts as a smoothened (SMO) antagonist , effectively blocking the Hh signaling pathway. This inhibition leads to significant antitumor effects, particularly in tumors that depend on Hh signaling for growth and proliferation. The compound was shown to induce extensive apoptosis in tumor cells and disrupt the cell cycle, thereby inhibiting DNA replication in cancerous tissues.

Key Findings

  • Antitumor Activity : In preclinical studies using Ptch1+/− mice models, this compound demonstrated robust antitumor activity against medulloblastoma and BCC. The compound inhibited tumor growth significantly compared to control groups .
  • Gene Regulation : this compound caused deregulation of several key genes involved in the IGF and Wnt signaling pathways, suggesting an interplay between these pathways and Hh-dependent tumorigenesis .
  • In Vitro Efficacy : The compound exhibited an IC50 of approximately 1 μmol/L in human esophageal cancer cells and 1.5 μmol/L in engineered mouse cell lines, indicating its potency as an SMO inhibitor .

Study 1: Efficacy Against Medulloblastoma

In a study involving neonatally irradiated Ptch1+/− mice, this compound was administered to evaluate its effectiveness against medulloblastoma. Results indicated:

  • Tumor Reduction : Significant reduction in tumor size was observed after treatment with this compound.
  • Survival Rates : Treated mice had improved survival rates compared to untreated controls, highlighting the therapeutic potential of this compound .

Study 2: Basal Cell Carcinoma Treatment

Another study focused on BCC demonstrated that this compound not only inhibited tumor growth but also induced apoptosis in cancer cells. Key outcomes included:

  • Cell Cycle Arrest : The compound caused cell cycle arrest at the G0/G1 phase, preventing further proliferation of BCC cells.
  • Combination Therapy Potential : The findings suggested that this compound could be effectively combined with other therapies targeting complementary pathways for enhanced therapeutic efficacy .

Table 1: Biological Activity of this compound

ParameterValue
IC50 in Human Cells1 μmol/L
IC50 in Mouse Cell Lines1.5 μmol/L
Tumor Size Reduction (%)Up to 70%
Apoptosis InductionSignificant
Survival Improvement (%)Up to 40%

Table 2: Gene Expression Changes Induced by this compound

Gene PathwayChange Observed
IGF SignalingDownregulation
Wnt SignalingDownregulation
Hh PathwayComplete inhibition

特性

IUPAC Name

5-(3,3-difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-bicyclo[2.2.2]octanyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F5N5O/c1-34-17(15-4-2-3-5-16(15)24(27,28)29)31-32-20(34)22-9-6-21(7-10-22,8-11-22)19-30-18(35-33-19)14-12-23(25,26)13-14/h2-5,14H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJOIWLYDJCTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C23CCC(CC2)(CC3)C4=NOC(=N4)C5CC(C5)(F)F)C6=CC=CC=C6C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N′-Hydroxy-4-{4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]octane-1-carboximidamide (1-G) (120 mg, 0.305 mmol) was added to a pre-stirred solution of 3,3-difluorocyclobutanecarboxylic acid 2-D (166 mg, 1.22 mmol) and carbonyldiimidazole (198 mg, 1.22 mmol) in CH2Cl2 (8 ml). The resulting mixture was stirred at room temperature for 48 h, then concentrated. The solid was resuspended in toluene and refluxed under nitrogen atmosphere for 3 h. The product was purified by C-18 reverse phase HPLC eluting with 30-80% acetonitrile/water with 0.1% TFA to yield 2-E as a white powder. MS (ESI+)=494.2 (M+1); 1H NMR (500 MHz, CDCl3): δ 2.09 (6H, m), 2.31 (6H, m), 3.03-3.11 (4H, m), 3.57-3.61 (4H, m), 7.56 (1H, m), 7.71 (2H, m), 7.86 (1H, m) ppm. Shh-Light II Assay: IC50: 1.4 μM.
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-4101
Reactant of Route 2
Reactant of Route 2
MK-4101
Reactant of Route 3
Reactant of Route 3
MK-4101
Reactant of Route 4
Reactant of Route 4
MK-4101
Reactant of Route 5
Reactant of Route 5
MK-4101
Reactant of Route 6
MK-4101

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。